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molecular formula C9H6NO2- B8605764 2-(Cyanomethyl)benzoate

2-(Cyanomethyl)benzoate

Cat. No. B8605764
M. Wt: 160.15 g/mol
InChI Key: AGXBHBJDSLZGAP-UHFFFAOYSA-M
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Patent
US06528494B2

Procedure details

Lithium aluminium hydride (12.4 ml, 1.0M in diethyl ether) was added cautiously to 2-cyanomethylbenzoate (1.00 g, 6.2 mmol) in anhydrous diethyl ether (40 ml) under nitrogen with stirring over 10 min. whilst ensuring the temperature was not greater than 15-25° C. using an ice bath. After the addition was complete the reaction mixture was allowed to warm to 21 C and then heated at reflux for 16 h. The reaction mixture was cooled to approximately −10 C. It was treated cautiously dropwise with water (0.5 ml), 20% aqueous sodium hydroxide (0.37 ml) and water (1.74 ml). The resultant green heterogeous mixture was filtered and the residue was with diethyl ether (150 ml), the combined washings and filtrate were dried (MgSO4) and solvent was removed in vacuo affording the title compound as a green oil (0.807 g). Mass Spectrum m/z 138 (MH+ for C8H12NO).
Quantity
12.4 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0.37 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.74 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:7]([CH2:9][C:10]1C=C[CH:16]=[CH:15][C:11]=1C([O-])=O)#[N:8].O.[OH-].[Na+].C([O:24][CH2:25][CH3:26])C>>[OH:24][CH2:25][C:26]1[CH:16]=[CH:15][CH:11]=[CH:10][C:9]=1[CH2:7][NH2:8] |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
12.4 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
1 g
Type
reactant
Smiles
C(#N)CC1=C(C(=O)[O-])C=CC=C1
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)OCC
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
O
Name
Quantity
0.37 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.74 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring over 10 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was not greater than 15-25° C.
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 21 C
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to approximately −10 C
FILTRATION
Type
FILTRATION
Details
The resultant green heterogeous mixture was filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined washings and filtrate were dried (MgSO4) and solvent
CUSTOM
Type
CUSTOM
Details
was removed in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
OCC1=C(CN)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.807 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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